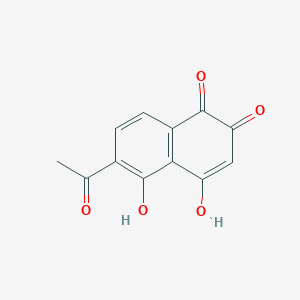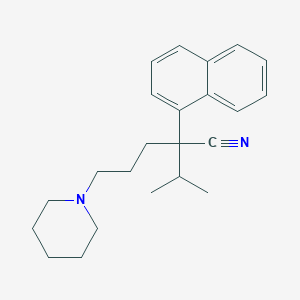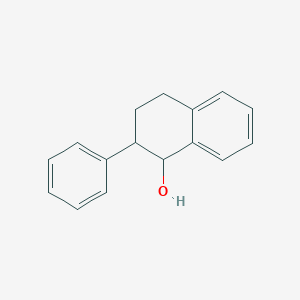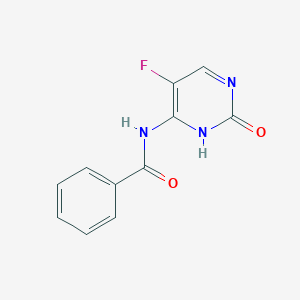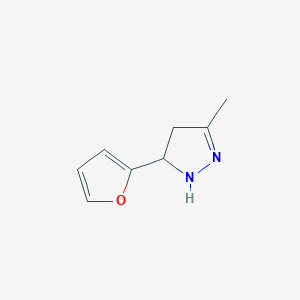
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole, commonly known as FDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is a five-membered ring structure containing a pyrazole ring fused to a furan ring, with a methyl group attached to the pyrazole ring.
作用機序
The exact mechanism of action of FDP is not fully understood, but it is believed to exert its effects through various pathways. In anti-inflammatory and anti-cancer applications, FDP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses, as well as the growth and survival of cancer cells. FDP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In agricultural applications, FDP is believed to act as a plant growth regulator by stimulating the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It may also exhibit pesticidal activity by disrupting the nervous system of insects and interfering with their feeding and reproductive processes.
生化学的および生理学的効果
FDP has been shown to have a range of biochemical and physiological effects in various organisms. In rats, FDP has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress and damage. It has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the blood.
In plants, FDP has been shown to stimulate the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It has also been shown to enhance the activity of antioxidant enzymes and protect plants from oxidative stress and damage.
実験室実験の利点と制限
One advantage of FDP is its relatively simple synthesis method, which allows for easy production and purification. It also exhibits a range of potential applications in various fields, making it a versatile compound for scientific research.
One limitation of FDP is its relatively low solubility in water, which may limit its use in certain applications. It may also exhibit toxicity at high doses, which should be taken into consideration when designing experiments.
将来の方向性
There are many potential future directions for research on FDP, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives.
2. Exploration of its potential as a plant growth regulator and pesticide, including the development of more effective formulations and the investigation of its mode of action.
3. Investigation of its potential as a material for use in organic electronic devices, including the optimization of its electronic properties and the development of new device architectures.
4. Study of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
5. Investigation of its potential as a tool for chemical biology research, including the development of probes and sensors for imaging and detecting biological molecules and processes.
Overall, FDP is a promising compound for scientific research with a range of potential applications in various fields. Further investigation of its properties and potential applications may lead to the development of new therapies, materials, and technologies.
合成法
The synthesis of FDP can be achieved through various methods, including the reaction of furfurylamine with 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid or polyphosphoric acid. Another method involves the reaction of furfurylamine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate.
科学的研究の応用
FDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FDP has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of inflammatory cytokines and prevent the growth of cancer cells in vitro and in vivo.
In agriculture, FDP has been investigated as a potential plant growth regulator and pesticide. It has been shown to enhance plant growth and increase crop yield, as well as exhibit insecticidal and fungicidal activity against various pests and pathogens.
In materials science, FDP has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has been shown to exhibit good electron transport properties and high thermal stability, making it a promising candidate for use in these devices.
特性
CAS番号 |
13599-33-2 |
|---|---|
製品名 |
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
5-(furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3 |
InChIキー |
POVUPBQCSNLILG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(C1)C2=CC=CO2 |
正規SMILES |
CC1=NNC(C1)C2=CC=CO2 |
その他のCAS番号 |
13599-33-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



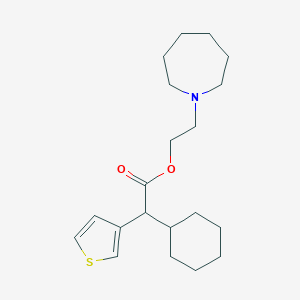
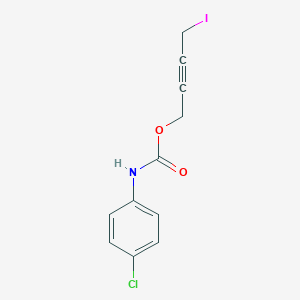
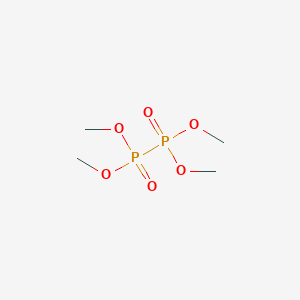

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
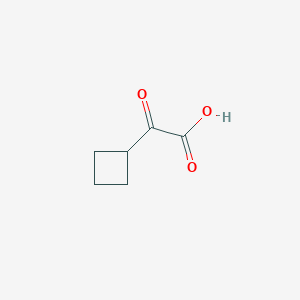
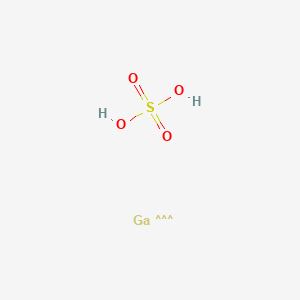
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
